molecular formula C24H20N2O2 B2823261 N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 953175-16-1

N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2823261
CAS No.: 953175-16-1
M. Wt: 368.436
InChI Key: LSYMFHBSAGXTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, an isoxazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could impart rigidity to the molecule, while the isoxazole ring could introduce some degree of aromaticity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the isoxazole ring might undergo reactions typical of heterocycles, while the acetamide group could participate in various nucleophilic and electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the biphenyl group could affect the compound’s solubility and melting point, while the isoxazole ring could influence its acidity and basicity .

Scientific Research Applications

Corrosion Inhibition

N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide and its derivatives have been explored for their corrosion inhibition properties. A study found that 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized through amidation and 1,3-dipolar cycloaddition reactions, demonstrated significant corrosion prevention efficiencies in acidic and mineral oil mediums, suggesting potential applications in material protection (Yıldırım & Cetin, 2008).

Synthesis of Coordination Complexes

Another study focused on the synthesis of pyrazole-acetamide derivatives, including coordination complexes with metal ions like Co(II) and Cu(II), using isoxazolidine and isoxazoline derivatives. These complexes were analyzed for their structural properties and antioxidant activity, providing insights into the application of these compounds in bioinorganic chemistry and potentially in pharmacological contexts (Chkirate et al., 2019).

Development of Glutaminase Inhibitors

In medicinal chemistry, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including isoxazol-3-yl acetamide derivatives, have shown potential as glutaminase inhibitors. These compounds exhibited potency and improved solubility, demonstrating their relevance in the development of new therapeutic agents (Shukla et al., 2012).

Optoelectronic Properties

Research in the field of material science has investigated thiazole-based polythiophenes, including N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide derivatives, for their optoelectronic properties. This exploration contributes to the understanding and development of conducting polymers for electronic applications (Camurlu & Guven, 2015).

Antitumor Activities

Various studies have synthesized and evaluated isoxazole compounds for their antitumor activities. These compounds have demonstrated efficacy against various cancer cell lines, indicating their potential application in cancer therapy and drug development (Hao-fei, 2011).

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-11-13-19(14-12-17)23-15-20(26-28-23)16-24(27)25-22-10-6-5-9-21(22)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYMFHBSAGXTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.